Di-Boc-cystamine

Catalog No.
S721753
CAS No.
67385-10-8
M.F
C14H28N2O4S2
M. Wt
352.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-Boc-cystamine

CAS Number

67385-10-8

Product Name

Di-Boc-cystamine

IUPAC Name

tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate

Molecular Formula

C14H28N2O4S2

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C14H28N2O4S2/c1-13(2,3)19-11(17)15-7-9-21-22-10-8-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18)

InChI Key

HBTMWZADMHBLMY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCSSCCNC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NCCSSCCNC(=O)OC(C)(C)C

Protecting Group for Thiol Functionality

Di-Boc-cystamine functions as a protecting group for the thiol (SH) group in various chemical reactions. This means it temporarily "blocks" the SH group, preventing unwanted side reactions and allowing for targeted modifications on other parts of the molecule. The di-Boc group can be easily removed under specific acidic conditions, revealing the free thiol group for further manipulation. This property makes Di-Boc-cystamine valuable in the synthesis of complex molecules, such as peptides and pharmaceuticals containing cysteine residues [, ].

Development of Therapeutic Agents

Di-Boc-cystamine shows potential in the development of new drugs, particularly those targeting diseases like cancer and viral infections.

  • Anticancer properties: Studies suggest that Di-Boc-cystamine might have antitumor effects. It has been shown to bind to collagen, a protein abundant in cancer cells, potentially affecting their growth and survival. However, further research is needed to fully understand its potential as an anticancer agent [].
  • Antiviral applications: Di-Boc-cystamine derivatives are being explored for their antiviral properties. Research suggests they might interfere with the viral replication cycle, potentially offering a new avenue for antiviral drug development [].

Di-Boc-cystamine is a chemical compound characterized by its dual protection of the amino groups through the tert-butoxycarbonyl (Boc) groups. Its chemical formula is C14H28N2O4S2C_{14}H_{28}N_{2}O_{4}S_{2}, and it has a molecular weight of approximately 352.51 g/mol. Di-Boc-cystamine is derived from cystamine, which is a disulfide compound formed from two cysteine residues linked by a disulfide bond. The Boc groups are commonly used in organic synthesis to protect amine functionalities, allowing for selective reactions without interference from these reactive sites .

Due to the presence of its Boc-protected amino groups. The Boc groups can be selectively removed under acidic or thermal conditions, allowing for the regeneration of free amines. Typical reactions include:

  • Deprotection Reactions: The Boc groups can be cleaved using strong acids (e.g., trifluoroacetic acid) or by thermal methods, facilitating the formation of cystamine derivatives .
  • Coupling Reactions: Di-Boc-cystamine can be utilized in peptide synthesis where the protected amines can couple with carboxylic acids to form amides, a crucial step in the synthesis of peptides and proteins .

Di-Boc-cystamine exhibits biological activities attributed to its structure. Cystamine and its derivatives are known for their potential antioxidant properties and have been studied for their roles in cellular signaling and protection against oxidative stress. The Boc protection enhances the stability of cystamine derivatives during biological assays, enabling more precise evaluations of their biological effects .

The synthesis of Di-Boc-cystamine typically involves:

  • Protection of Cystamine: Cystamine is reacted with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base such as triethylamine or DMAP (4-Dimethylaminopyridine). This reaction results in the formation of Di-Boc-cystamine by attaching two Boc groups to the amino functionalities of cystamine .
  • Purification: The product is usually purified through techniques such as column chromatography to isolate the desired compound from unreacted starting materials and by-products.

Di-Boc-cystamine finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in peptide chemistry.
  • Pharmaceutical Development: Due to its biological activity, it may be explored for therapeutic applications targeting oxidative stress-related diseases .
  • Chemical Research: Utilized as a model compound for studying reaction mechanisms involving protected amines.

Studies on Di-Boc-cystamine often focus on its interactions with other biological molecules. For instance, research has indicated that cystamine derivatives can interact with cellular pathways involved in apoptosis and cell survival, highlighting their potential therapeutic roles . Furthermore, interaction studies involving Di-Boc-cystamine can provide insights into how modifications affect biological activity and reactivity.

Several compounds share structural similarities with Di-Boc-cystamine, primarily due to their use of Boc protection on amino groups or their derivation from cysteine or cystamine. Here are some notable examples:

Compound NameStructure TypeUnique Features
CystamineDisulfide-linked amino acidContains free amino groups without Boc protection
Mono-Boc-cystamineSingle Boc-protected amineOffers selective reactivity compared to Di-Boc
N-acetylcysteineAcetylated amino acidKnown for its mucolytic properties
N,N'-diacetylcystineAcetylated derivativeProvides insights into modification effects

Di-Boc-cystamine is unique due to its dual Boc protection, which enhances stability and allows for selective reactivity compared to its mono-protected counterparts. This feature makes it particularly valuable in synthetic applications where control over reactivity is crucial .

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Di-Boc-cystamine

Dates

Modify: 2023-08-15

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